
Eritadenine
Descripción general
Descripción
Métodos De Preparación
Nirvanol se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de etil fenil cetona con urea en presencia de una base para formar el anillo de hidantoína . Las condiciones de reacción generalmente incluyen calentar la mezcla para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Nirvanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Nirvanol puede oxidarse para formar derivados hidroxilados.
Reducción: Las reacciones de reducción pueden convertir Nirvanol en sus correspondientes derivados alcohólicos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Hypocholesterolemic Properties
Eritadenine is renowned for its ability to lower cholesterol levels, making it a candidate for cardiovascular health applications. Research indicates that this compound reduces blood cholesterol by altering phospholipid metabolism in the liver. Specifically, it inhibits the enzyme S-adenosylhomocysteine hydrolase, which leads to an increase in S-adenosylhomocysteine concentration and subsequently affects the methylation of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) ratios in liver cells .
Antihypertensive Effects
This compound exhibits hypotensive properties, which have been attributed to its ability to inhibit angiotensin II, a key regulator of blood pressure. This inhibition can lead to reduced vascular resistance and lower blood pressure levels, making this compound a candidate for managing hypertension .
Antiparasitic Activity
This compound has shown promise in inhibiting the growth of certain protozoan parasites, such as Cryptosporidium species. The compound acts by blocking specific proteins essential for cellular methylation processes, which are crucial for parasite survival . This property positions this compound as a potential therapeutic agent against parasitic infections.
Agricultural Applications: Bioherbicide Potential
Recent studies have explored this compound's potential as a bioherbicide. Research indicates that this compound can significantly affect plant growth, demonstrating phytotoxic effects comparable to traditional herbicides like glyphosate. In vitro studies have shown that this compound can induce mortality in plants at various concentrations .
Bioherbicidal Mechanism
- Phytotoxicity : this compound disrupts normal plant development processes, leading to significant mortality rates in treated plants.
- Application in Crop Management : The compound's ability to inhibit weed growth could be harnessed for sustainable agricultural practices .
Production Enhancement Techniques
Efforts to enhance the production of this compound have included optimizing cultivation conditions. Recent studies have demonstrated that using specific light wavelengths (e.g., blue LEDs) can increase this compound yields significantly—up to 14 times compared to traditional methods . Additionally, nutrient sources such as yeast extract have been shown to further boost production levels.
Case Studies and Research Findings
Mecanismo De Acción
Nirvanol ejerce sus efectos interactuando con los canales de sodio sensibles al voltaje en el sistema nervioso. Al unirse a estos canales, Nirvanol estabiliza el estado inactivo del canal, lo que reduce la excitabilidad neuronal y previene la propagación de la actividad convulsiva . Este mecanismo es similar al de otros fármacos anticonvulsivos como la fenitoína .
Comparación Con Compuestos Similares
Nirvanol es similar a otros derivados de la hidantoína, como:
Fenitoína: Ambos compuestos comparten una estructura central de hidantoína y exhiben propiedades anticonvulsivas.
Mefenitoína: Nirvanol es un metabolito de la mefenitoína y comparte efectos anticonvulsivos similares.
El patrón de sustitución único de Nirvanol y su perfil metabólico lo distinguen de estos compuestos similares, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Actividad Biológica
Eritadenine is a bioactive compound primarily derived from the shiitake mushroom (Lentinus edodes), recognized for its significant biological activities, particularly in cholesterol metabolism and potential therapeutic effects. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.
1. Cholesterol-Lowering Effects
This compound has been extensively studied for its hypocholesterolemic properties. Research indicates that this compound can significantly reduce serum cholesterol levels in animal models, particularly in rats and mice.
- Mechanism of Action : this compound is believed to enhance the uptake of cholesterol by liver tissues while inhibiting its release into the bloodstream. This effect is attributed to alterations in phospholipid metabolism within liver cells, specifically a decrease in the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio .
-
Research Findings :
- In a study where rats were fed a diet containing 0.005% this compound, serum cholesterol levels decreased markedly .
- Another study demonstrated that supplementation with L. edodes containing this compound reduced total cholesterol (T-CHO), low-density lipoprotein (LDL), and triglyceride (TG) levels in hypercholesterolemic mice .
Table 1: Effects of this compound on Cholesterol Levels
Study | Animal Model | Dosage | Result |
---|---|---|---|
Rats | 0.005% | Decreased serum cholesterol | |
Mice | 5-20% L. edodes | Reduced T-CHO, LDL, TG levels |
2. Inhibition of Angiotensin-Converting Enzyme (ACE)
This compound has shown potential as an ACE inhibitor, which is crucial for regulating blood pressure.
- Study Insights : Research indicates that this compound can inhibit ACE activity in vitro, suggesting its potential role in managing hypertension . This inhibition may be linked to its structural properties that allow it to interact with the enzyme effectively.
3. Antiparasitic Properties
This compound has also been investigated for its antiparasitic effects.
- Mechanism : It acts by blocking S-adenosyl-l-homocysteine hydrolase (SAHH), an enzyme essential for methylation processes in cells, thereby impacting the growth of certain protozoan parasites .
4. Neuroprotective and Behavioral Effects
Recent studies have explored this compound's effects on neurological conditions.
- Case Study : One investigation assessed the impact of this compound on anxiety disorders in mice through behavioral tests. The results indicated a potential anxiolytic effect, although further research is needed to elucidate the underlying mechanisms .
5. Production and Yield Optimization
The production of this compound has been optimized through various cultivation techniques.
- Cultivation Techniques : Studies have demonstrated that submerged cultures of Lentinus edodes can yield significant amounts of this compound, with blue LED light enhancing production rates .
Table 2: this compound Production Yields
Cultivation Method | Yield (mg/L) |
---|---|
Submerged Culture | 63.31 |
Blue LED Light Enhancement | 165.7 |
Q & A
Basic Research Questions
Q. What are the key structural features of Eritadenine that differentiate it from adenine, and what analytical methods are used for its identification?
this compound (4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutyric acid) is distinguished from adenine by its hydroxylated butyric acid side chain at the 9-position. Structural identification typically employs UV-Vis spectroscopy (λmax ~260 nm for purine absorption), IR spectroscopy for hydroxyl group detection, and preparative amino acid analyzer chromatography for isolation . High-performance liquid chromatography with diode-array detection (HPLC-DAD) is standard for quantification in complex matrices like mushroom extracts .
Q. What in vitro models are suitable for assessing the bioaccessibility of this compound under different culinary processing conditions?
Simulated gastrointestinal digestion models (e.g., INFOGEST protocol) coupled with HPLC quantification can evaluate bioaccessibility. For example, grilling increases bioaccessibility due to matrix softening, while boiling reduces it via leaching . Methodological rigor requires controlling temperature, pH, and enzyme activity during simulations .
Q. Which spectroscopic techniques are most effective for characterizing purified this compound and its intermediates?
UV-Vis spectroscopy confirms purine ring integrity, while IR spectroscopy identifies hydroxyl and carboxyl groups. Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, particularly for intermediates like 4-(6-amino-9H-purin-9-yl)-3-hydroxybutyric acid .
Q. How does the selection of fermentation substrates impact this compound production kinetics in Lentinula edodes cultures?
Solid-state fermentation using polyurethane foam and nutrient-rich media yields 3.6 g/L biomass and 2.8-fold this compound increases. Carbon-to-nitrogen ratios and oxygen diffusion rates must be optimized, with growth rates (µ = 0.015 h⁻¹) correlating with production .
Advanced Research Questions
Q. How can researchers design experiments to trace the biosynthetic pathway of this compound from adenine in Lentinus edodes?
Radiolabeled adenine-8-¹⁴C tracer studies, followed by intermediate isolation via amino acid analyzers, can map biosynthesis. For example, injecting ¹⁴C-adenine into L. edodes fruiting bodies and analyzing isotopic distribution in intermediates (e.g., Compound I) confirms pathway steps . Statistical validation requires time-course sampling and mass balance calculations .
Q. What methodological challenges arise when correlating substrate consumption with this compound yield in solid-state fermentation, and how can they be addressed?
Substrate consumption often decouples from this compound production due to metabolic branching. Solutions include:
- Metabolic flux analysis to quantify carbon partitioning.
- Omics approaches (transcriptomics/proteomics) to identify rate-limiting enzymes.
- Designing fed-batch systems to mitigate nutrient limitations .
Q. How should researchers approach contradictory findings regarding this compound’s cholesterol-lowering efficacy across different animal models?
Systematic reviews (using databases like PubMed/Web of Science ) should stratify results by:
- Dosage regimes (e.g., 0.1% vs. 0.5% dietary inclusion).
- Animal species (rats vs. mice).
- Atherogenic index calculation methods. Confounding factors like dietary lipid composition must be controlled .
Q. What experimental controls are necessary when investigating potential endocrine-disrupting effects of high-dose this compound in mammalian models?
Include:
- Sham controls for injection/feeding procedures.
- Dose-response cohorts (e.g., 50–500 mg/kg).
- Hepatic and renal toxicity markers (ALT, AST, creatinine).
- Positive controls (e.g., statins) to benchmark lipid-lowering effects .
Q. What statistical approaches are appropriate for analyzing time-course data in this compound biosynthesis studies?
Mixed-effects models can account for biological variability in fungal cultures. For growth-yield correlations, use ANOVA with Tukey’s post hoc test. Non-linear regression fits production kinetics (e.g., Monod model) .
Q. How can researchers resolve discrepancies in reported hypocholesterolemic mechanisms of this compound (e.g., HMG-CoA reductase inhibition vs. bile acid modulation)?
Dual-reporter assays (e.g., luciferase-based HMG-CoA reductase activity + bile acid transporter quantification) can dissect mechanisms. Isotope dilution mass spectrometry tracks bile acid pool changes in vivo .
Q. Methodological Tables
Q. Table 1: Analytical Techniques for this compound Characterization
Technique | Application | Key Parameters | Reference |
---|---|---|---|
HPLC-DAD | Quantification in extracts | C18 column, 260 nm detection | |
Amino Acid Analyzer | Intermediate isolation | pH gradient elution | |
¹H-NMR | Stereochemical confirmation | D2O solvent, 500 MHz resolution |
Q. Table 2: Critical Variables in this compound Bioaccessibility Studies
Variable | Impact | Control Method |
---|---|---|
Cooking method | Matrix softening (grilling > boiling) | Standardize thermal exposure |
pH during digestion | This compound stability | Use bicarbonate buffers (pH 2–7) |
Enzyme activity | Hydrolysis of protein-bound forms | Pre-treat with pepsin/pancreatin |
Propiedades
IUPAC Name |
4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEMBEWXEZJEEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23918-98-1 | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
261 - 263 °C | |
Record name | D-erythro-Eritadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029895 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.